3,5-Dibromo-6-chloropyrazin-2-amine
Overview
Description
“3,5-Dibromo-6-chloropyrazin-2-amine” is an organic compound that belongs to the class of aminopyrazines . These are organic compounds containing an amino group attached to a pyrazine ring . It is also known as 2-amino-3,5-dibromo-6-chloropyrazine .
Molecular Structure Analysis
The molecular formula of “3,5-Dibromo-6-chloropyrazin-2-amine” is C4H2Br2ClN3 . The molecular weight is 287.34 g/mol .Physical And Chemical Properties Analysis
The boiling point of “3,5-Dibromo-6-chloropyrazin-2-amine” is predicted to be 324.0±37.0 °C . The density is 1.237 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
- Regioselective Synthesis of Dipyrrolopyrazine (DPP) Derivatives
- Application Summary : Pyrazine is an important molecular scaffold employed in organic optoelectronic materials. Efficient methods for the synthesis of dipyrrolopyrazine, and pyrrolothieno-pyrazine derivatives have been reported, which involve regio-selective amination reactions of dihalo-pyrrolopyrazines .
- Methods of Application : The developed protocol readily affords either 2-amino- or 3-amino-pyrrolopyrazines from the corresponding 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines. When the amination reactions are carried under metal-free conditions under microwave irradiation, 3-amino-pyrrolopyrazines are obtained exclusively .
- Results or Outcomes : A comprehensive study of the optical properties, thermal properties, and molecular packing of the synthesized compounds was carried out. The results indicate that the 1,7-derivatives may be promising organic materials for optoelectronic applications .
- Preparation of A2B Adenosine Receptor Antagonists
- Application Summary : Compounds similar to “3,5-Dibromo-6-chloropyrazin-2-amine”, such as 2-Amino-6-chloropyrazine and 2-Chloro-6-aminopyrazine, have been used in the preparation of A2B adenosine receptor antagonists . These antagonists are biologically active compounds that have potential therapeutic applications.
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis route chosen for the A2B adenosine receptor antagonist. This typically involves various organic synthesis techniques and may include steps such as nucleophilic aromatic substitution reactions .
- Results or Outcomes : The outcomes of these syntheses are A2B adenosine receptor antagonists, which are biologically active compounds. These compounds have potential therapeutic applications, although the specific results or outcomes would depend on the particular compound synthesized .
properties
IUPAC Name |
3,5-dibromo-6-chloropyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2ClN3/c5-1-3(7)10-4(8)2(6)9-1/h(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOICDJWYSOXRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)Br)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671928 | |
Record name | 3,5-Dibromo-6-chloropyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-6-chloropyrazin-2-amine | |
CAS RN |
566205-01-4 | |
Record name | 3,5-Dibromo-6-chloropyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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